N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloropyridine moiety attached to a dimethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide typically involves the reaction between 5-chloro-2-aminopyridine and 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The exact molecular pathways depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide
- 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide
- N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives
Uniqueness
N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of a chloropyridine moiety and a dimethoxybenzamide structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVEFJFLAGLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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